molecular formula C7H13NO2 B13151710 (1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid

(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid

Cat. No.: B13151710
M. Wt: 143.18 g/mol
InChI Key: NGIKJWMSQWWTGK-PBXRRBTRSA-N
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Description

(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s unique stereochemistry, denoted by the (1R,2S,4R) configuration, plays a crucial role in its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a Grignard reaction, where a chiral auxiliary is used to control the stereochemistry of the product. The reaction conditions often include the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anticonvulsant or neuroprotective agent.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups and stereochemistry makes it a valuable compound in asymmetric synthesis and biological studies .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2S,4R)-2-amino-4-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4-2-5(7(9)10)6(8)3-4/h4-6H,2-3,8H2,1H3,(H,9,10)/t4-,5-,6+/m1/s1

InChI Key

NGIKJWMSQWWTGK-PBXRRBTRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@H](C1)N)C(=O)O

Canonical SMILES

CC1CC(C(C1)N)C(=O)O

Origin of Product

United States

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